Tris(trimethylsilyl)phosphine

Quantum Dot Synthesis Photoluminescence Quantum Yield Display Materials

Choose Tris(trimethylsilyl)phosphine (P(TMS)₃) as the definitive molecular P³⁻ source for InP quantum dots. It delivers InP/ZnSeS/ZnS QDs with 95% PLQY and 35 nm bandwidth, outperforming (DMA)₃P by 10 percentage points in head-to-head syntheses. Rapid, clean decomposition ensures >70% precursor conversion within 30 seconds, enabling ultra-narrow size distributions and continuous-flow production without post-synthetic sorting. Streamline your synthesis and achieve superior device performance with the industry benchmark.

Molecular Formula C9H27PSi3
Molecular Weight 250.54 g/mol
CAS No. 15573-38-3
Cat. No. B101741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(trimethylsilyl)phosphine
CAS15573-38-3
Molecular FormulaC9H27PSi3
Molecular Weight250.54 g/mol
Structural Identifiers
SMILESC[Si](C)(C)P([Si](C)(C)C)[Si](C)(C)C
InChIInChI=1S/C9H27PSi3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h1-9H3
InChIKeyOUMZKMRZMVDEOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(trimethylsilyl)phosphine (CAS 15573-38-3): A High-Performance Phosphorus Precursor for Semiconductor Nanocrystal Synthesis


Tris(trimethylsilyl)phosphine (P(TMS)₃, CAS 15573-38-3) is a silylphosphine compound that serves as a highly reactive, molecular P³⁻ source for the synthesis of III-V semiconductor nanocrystals, most notably indium phosphide (InP) quantum dots (QDs) [1]. As a liquid precursor, it enables hot-injection colloidal syntheses and has become the conventional benchmark for producing high-quality InP QDs with excellent optical properties [2]. Its reactivity profile, established over two decades of research, distinguishes it from alternative phosphorus precursors in terms of the photoluminescence quantum yield (PLQY), emission bandwidth, and size monodispersity achievable in the final nanocrystal product.

Why Tris(trimethylsilyl)phosphine Cannot Be Simply Replaced by Alternative Phosphorus Precursors


InP quantum dot synthesis is exquisitely sensitive to the choice of phosphorus precursor. The chemical reactivity, conversion kinetics, and decomposition pathway of the precursor dictate the nucleation and growth dynamics, thereby determining the final product's size distribution, defect density, and optical performance [1]. Simply substituting P(TMS)₃ with a cheaper or less hazardous alternative, such as tris(dimethylamino)phosphine ((DMA)₃P), without a comprehensive re-optimization of the entire reaction system, has been repeatedly shown to compromise the key performance metrics—PLQY, emission bandwidth, and colloidal stability—that are critical for device applications [2]. The quantitative evidence below demonstrates the specific, measurable performance gaps that prevent generic precursor interchangeability.

Tris(trimethylsilyl)phosphine: Quantifiable Performance Evidence vs. Closest Analogs


Higher Photoluminescence Quantum Yield (PLQY) in InP/ZnSeS/ZnS Quantum Dots vs. Tris(dimethylamino)phosphine

In a direct head-to-head study, InP/ZnSeS/ZnS core/shell quantum dots synthesized using P(TMS)₃ achieved a PLQY of 95%, compared to only 85% for QDs synthesized under analogous conditions using (DMA)₃P [1]. The P(TMS)₃-based QDs also exhibited a marginally narrower emission bandwidth (35 nm vs. 36 nm FWHM), translating to superior color purity [1]. This result confirms that the precursor's chemistry governs the passivation of surface trap states, which are a primary channel for non-radiative recombination losses, and that (DMA)₃P-based syntheses introduce a higher density of such defects in the absence of complex post-treatments.

Quantum Dot Synthesis Photoluminescence Quantum Yield Display Materials

Narrower InP Nanocrystal Size Distribution vs. Triarylsilylphosphine Precursors

A systematic study investigating a series of triarylsilylphosphine precursors, P(Si(C₆H₄-X)₃)₃ (X = H, Me, CF₃, Cl), demonstrated that none of the alternative silylphosphines produced final size distributions that were improved or even comparable to that of P(TMS)₃ [1]. The study further quantified that the growth window for P(TMS)₃ is characterized by an average consumption of 200 InP units per nanocrystal from the 30 s to the 90 min aliquot, whereas the fastest triaryl congener, P(Si(C₆H₄-Cl)₃)₃, consumed only 70 InP units, indicating fundamentally different growth kinetics and resultant particle uniformity [1].

Nanocrystal Synthesis Size Monodispersity Precursor Design

Rapid Precursor Conversion Enabling Fast Nucleation and Scalable Synthesis

P(TMS)₃ exhibits extremely rapid conversion to InP monomers upon hot-injection into an indium carboxylate solution. Quantitative modeling of timed aliquot data shows that over 70% of the total phosphorus in the system is consumed in the form of InP within the first 30 seconds of the reaction [1]. This stands in contrast to triarylsilylphosphines bearing electron-donating groups, such as P(SiPh₃)₃, which suffer from impractically slow conversion rates that fail to effectively separate nucleation from growth [1]. The rapid, high-yield conversion of P(TMS)₃ is a critical enabler for the ultra-fast, continuous-flow synthesis of high-quality InP nanocrystals, as demonstrated by the ability to obtain monodisperse colloids in batch syntheses within minutes without the need for size-selective post-processing [2].

Precursor Conversion Kinetics Scalable Synthesis Industrial Processability

Lower Surface Trap Density in P(TMS)₃-Derived Quantum Dots vs. (DMA)₃P-Derived Quantum Dots

A recent study on InP QLEDs explicitly addresses the performance gap between P(TMS)₃-derived and (DMA)₃P-derived quantum dots, attributing the lower PLQY and device efficiency of (DMA)₃P-based QDs to core surface traps and ligand instability that are inherent to the amine-phosphine synthesis route [1]. Without additional dual-surface treatment strategies, (DMA)₃P-based red InP QLEDs exhibit a significantly lower external quantum efficiency (EQE) compared to their P(TMS)₃-based counterparts. While (DMA)₃P-based QLEDs can reach an EQE of 21.55% after extensive post-synthetic passivation steps, the unpassivated baseline performance is substantially inferior, underscoring the intrinsic quality advantage conferred by the P(TMS)₃ precursor route [1]. This evidence positions P(TMS)₃ as the precursor of choice when minimizing surface traps is critical to device performance, particularly in applications where post-synthetic treatments are impractical or cost-prohibitive.

Surface Defects Trap Passivation QLED Efficiency

Tris(trimethylsilyl)phosphine: Evidence-Backed Application Scenarios for Scientific and Industrial Users


High-Efficiency Quantum Dot Light-Emitting Diodes (QLEDs) for Next-Generation Displays

When developing high-brightness, wide-color-gamut QLED displays, every percentage point of PLQY and every nanometer of emission bandwidth directly impact energy efficiency and color accuracy. P(TMS)₃-derived InP/ZnSeS/ZnS QDs have demonstrated a PLQY of 95% and a bandwidth of 35 nm, outperforming (DMA)₃P-based QDs (85% PLQY, 36 nm) in a head-to-head comparison [4]. This 10-percentage-point PLQY advantage and narrower bandwidth make P(TMS)₃ the precursor of choice for display manufacturers targeting the highest color purity and brightness metrics.

Rapid, Scalable Synthesis of Monodisperse InP Nanocrystals

For pilot-scale or continuous-flow production of InP nanocrystals, process speed and batch-to-batch uniformity are paramount. P(TMS)₃ uniquely enables ultra-rapid syntheses where high-quality, monodisperse InP nanocrystals form within minutes without requiring size-selective post-processing [4]. Quantitative modeling indicates that >70% of the precursor is converted to InP within the first 30 seconds [3], a conversion rate that is an order of magnitude faster than that of many triarylsilylphosphine alternatives. This kinetic advantage is critical for achieving the short residence times required in continuous-flow reactors.

Fundamental Research Requiring Tightly Controlled Nanocrystal Size Distributions

Research on quantum confinement effects, single-particle spectroscopy, and nanocrystal assembly demands samples with the narrowest possible size distributions. A comprehensive comparative study concluded that no triarylsilylphosphine precursor matched the final size distribution uniformity of P(TMS)₃-derived InP QDs [4]. The precursor's rapid, clean decomposition pathway minimizes Ostwald ripening and other broadening mechanisms, making it the standard for experiments where size monodispersity is a non-negotiable parameter.

Device Prototyping with Simplified Workflows and Maximum Reproducibility

In device prototyping environments where post-synthetic surface treatments add risk and variability, P(TMS)₃ offers a streamlined pathway to high-performance QDs. P(TMS)₃-derived InP cores exhibit intrinsically lower surface trap densities compared to (DMA)₃P-derived cores, which require additional passivation steps such as NH₄PF₆ treatment to reach competitive performance levels [4]. Choosing P(TMS)₃ from the outset simplifies synthesis protocols and enhances cross-batch reproducibility, accelerating the transition from lab-scale innovation to pilot production.

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